molecular formula C13H10O5S B6406468 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% CAS No. 1261980-36-2

2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%

Cat. No. B6406468
CAS RN: 1261980-36-2
M. Wt: 278.28 g/mol
InChI Key: NLTMUXQAIYTEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% (2HTMB) is a synthetic compound produced through a chemical synthesis process that has been utilized in various scientific research applications. 2HTMB is a compound with a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% has been used in various scientific research applications, such as in the study of the structure and function of enzymes, in the development of new drugs, and in the study of the effects of environmental pollutants. 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% has also been used in the study of protein-protein interactions, in the study of the effects of drugs on cell proliferation, and in the study of the effects of drugs on the immune system.

Mechanism of Action

2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% binds to the active site of enzymes, which is the region of the enzyme that binds to its substrate. This binding inhibits the enzyme’s activity, which can lead to a decrease in the rate of a reaction. Additionally, 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% can bind to the active sites of proteins, which can lead to changes in their structure and function.
Biochemical and Physiological Effects
2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of proteins involved in cell signaling pathways. Additionally, 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% has been found to have anti-inflammatory and antioxidant effects, and to modulate the activity of immune cells.

Advantages and Limitations for Lab Experiments

2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, and it has a low toxicity. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% also has some limitations for use in laboratory experiments. It is a synthetic compound, and so its effects may not be representative of the effects of natural compounds. Additionally, it can be difficult to obtain in large quantities, and its effects can vary depending on the concentration used.

Future Directions

There are a number of potential future directions for the use of 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% in scientific research. It can be used to study the effects of environmental pollutants on cellular processes, to develop new drugs, and to study the effects of drugs on the immune system. Additionally, it can be used to study the structure and function of proteins, and to develop new methods for drug delivery. Finally, it can be used to study the effects of drugs on cell proliferation and to develop new methods for controlling cell growth and differentiation.

Synthesis Methods

2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% is synthesized through a chemical reaction between 2-hydroxy-4-methoxybenzoic acid and 5-(methoxycarbonyl)thiophen-3-yl bromide. This reaction is catalyzed by a strong base, such as sodium hydroxide, and is conducted in an aqueous solution. The reaction is then followed by a hydrolysis step to produce the desired 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% product.

properties

IUPAC Name

2-hydroxy-4-(5-methoxycarbonylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5S/c1-18-13(17)11-5-8(6-19-11)7-2-3-9(12(15)16)10(14)4-7/h2-6,14H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTMUXQAIYTEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690985
Record name 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261980-36-2
Record name 2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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